molecular formula C17H24ClN3O4 B14779896 Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate

Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B14779896
M. Wt: 369.8 g/mol
InChI Key: CWOUUKPFZSRDNE-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a 5-chloropyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a protection reaction using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Substitution with 5-chloropyridin-2-yl Moiety: The 5-chloropyridin-2-yl group is introduced through a nucleophilic substitution reaction using 5-chloropyridine and a suitable leaving group.

    Methoxy and Oxoethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is unique due to the presence of the 5-chloropyridin-2-yl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H24ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H24ClN3O4/c1-17(2,3)25-16(23)21-9-7-20(8-10-21)14(15(22)24-4)13-6-5-12(18)11-19-13/h5-6,11,14H,7-10H2,1-4H3

InChI Key

CWOUUKPFZSRDNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=NC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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